molecular formula C18H25N3OS B5143030 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine

4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine

Katalognummer B5143030
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: JZVOHJSEXSBGSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine, also known as PD173074, is a synthetic small molecule inhibitor of fibroblast growth factor receptor 1 (FGFR1). It was first synthesized in 1998 by Pfizer as a potential anti-cancer drug and has since been extensively studied for its therapeutic applications.

Wirkmechanismus

4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine inhibits FGFR1 signaling by binding to the ATP-binding pocket of the receptor, preventing its activation by ligands such as fibroblast growth factors (FGFs). This leads to downstream effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of vascular smooth muscle cells, which could have implications for the treatment of vascular diseases such as atherosclerosis. 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has also been shown to inhibit the growth of glioma cells, indicating potential applications in the treatment of brain tumors.

Vorteile Und Einschränkungen Für Laborexperimente

4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has several advantages for use in lab experiments. It is a highly specific inhibitor of FGFR1, which makes it useful for studying the effects of FGFR1 signaling in various cellular processes. However, its potency and selectivity may vary depending on the cell type and experimental conditions, which should be taken into consideration when designing experiments.

Zukünftige Richtungen

There are several potential future directions for research on 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine. One area of interest is the development of combination therapies that incorporate 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine with other anti-cancer drugs to enhance its therapeutic efficacy. Another area of research is the development of more potent and selective FGFR inhibitors that could have broader applications in cancer treatment. Additionally, further studies are needed to investigate the potential applications of 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine in the treatment of other diseases beyond cancer.

Synthesemethoden

The synthesis of 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine involves a multi-step process that includes the reaction of 2-chloro-6-methylthiopyrimidine with 3-(4-morpholinyl)propylamine followed by the reaction of the resulting intermediate with 6-bromo-4-methylquinoline. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of FGFR1, which is overexpressed in many types of cancer, including breast, lung, and prostate cancer. Inhibition of FGFR1 signaling by 4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been shown to induce apoptosis and inhibit tumor growth in preclinical cancer models.

Eigenschaften

IUPAC Name

4-methyl-6-methylsulfanyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-14-12-18(19-6-3-7-21-8-10-22-11-9-21)20-17-5-4-15(23-2)13-16(14)17/h4-5,12-13H,3,6-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVOHJSEXSBGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)SC)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.